N-chlorotaurine sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

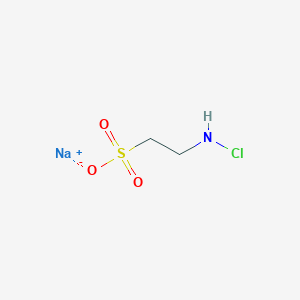

N-Chlorotaurine sodium salt (NCT, ClHN–CH₂–CH₂–SO₃⁻Na⁺) is a stable organic chloramine derived from the amino acid taurine. It is synthesized via the reaction of taurine with chlorinating agents such as sodium hypochlorite (NaOCl) or chloramine-T, resulting in a crystalline compound with a molecular weight of 181.57 g/mol . NCT is a key component of the human innate immune system, produced by activated granulocytes through myeloperoxidase-mediated chlorination of taurine . Its antimicrobial properties stem from the release of active chlorine (Cl⁺), which oxidizes microbial biomolecules while maintaining lower cytotoxicity compared to stronger oxidants like hypochlorous acid (HOCl) .

NCT exhibits broad-spectrum activity against bacteria (including multidrug-resistant strains), fungi, viruses, and protozoa . It is stable in aqueous solutions (pH 7.0–9.0) and can be stored for up to 1 year at 2–4°C or 2 weeks at room temperature when protected from UV light .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-chlorotaurine sodium salt is synthesized from taurine and chloramine T. The reaction involves the chlorination of taurine, resulting in the formation of N-chlorotaurine, which is then converted to its sodium salt form. The reaction is typically carried out in an aqueous medium at a controlled pH and temperature to ensure the stability of the product .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves the use of pharmaceutical-grade reagents and stringent quality control measures to ensure the purity and stability of the final product. The compound is stored at low temperatures to maintain its efficacy over time .

Chemical Reactions Analysis

Types of Reactions

N-chlorotaurine sodium salt undergoes various chemical reactions, including oxidation, chlorination, and substitution reactions.

Common Reagents and Conditions

The common reagents used in reactions involving this compound include hypochlorous acid, chloramine T, and other chlorinating agents. The reactions are typically carried out at neutral to slightly alkaline pH and at controlled temperatures to ensure the stability of the compound .

Major Products Formed

The major products formed from reactions involving this compound include monochloramine and other chlorinated derivatives. These products are formed through the transfer of active chlorine to various substrates, enhancing the antimicrobial activity of the compound .

Scientific Research Applications

Antimicrobial Properties

N-chlorotaurine exhibits potent antimicrobial activity, making it a valuable agent in treating infections caused by various pathogens.

Broad-Spectrum Activity

- Bacteria : N-chlorotaurine is effective against both Gram-positive and Gram-negative bacteria. Studies have shown that it can reduce the number of colony-forming units (CFUs) of multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium by at least 2 log steps within 15 minutes and to near detection limits after 30 minutes .

- Fungi : It has demonstrated fungicidal activity against yeasts and molds. Case studies have reported successful treatment of fungal infections on skin lesions using a combination of N-chlorotaurine and ammonium chloride .

- Viruses : Recent research highlights its efficacy against respiratory viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza viruses, achieving significant reductions in viral load within minutes of exposure .

Clinical Applications

N-chlorotaurine's safety profile allows for diverse clinical applications, particularly in treating infections in sensitive areas.

Topical Applications

- Skin Infections : It has been successfully used in treating skin lesions caused by fungal infections. In clinical settings, patients treated with N-chlorotaurine showed rapid resolution of symptoms within a week .

- Ocular Applications : In cases of keratitis, N-chlorotaurine has been applied topically, demonstrating effective bactericidal activity against pathogens responsible for eye infections .

Inhalation Therapy

N-chlorotaurine has been investigated for inhalation therapy in chronic pulmonary diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Its inhaled form has shown good tolerability and significant antimicrobial activity against pathogens prevalent in these conditions .

Case Studies

Several case studies illustrate the effectiveness of N-chlorotaurine in real-world applications:

| Case Study | Condition | Treatment Regimen | Outcome |

|---|---|---|---|

| Case 1 | Fungal infection on skin | 1% NCT + 1% ammonium chloride applied twice daily | Complete healing within one week |

| Case 2 | Keratitis | Topical application of NCT | Rapid improvement observed |

| Case 3 | Chronic lung infection | Inhalation of NCT solution | Significant symptom relief after two days |

Stability and Storage

The stability of N-chlorotaurine is crucial for its practical application. Research indicates that both the pure product and its aqueous solutions maintain approximately 90% stability when stored at low temperatures (2-4 °C) over a year . This stability facilitates long-term use in clinical settings.

Mechanism of Action

N-chlorotaurine sodium salt exerts its effects through its oxidizing and chlorinating properties. It attacks multiple targets in microorganisms, leading to their inactivation. The compound inhibits inducible nitric oxide synthase and IkappaB kinase, contributing to its anti-inflammatory properties. The transfer of active chlorine to amino groups of pathogens enhances its antimicrobial activity .

Comparison with Similar Compounds

Sodium Hypochlorite (NaOCl)

NCT’s superior tolerability arises from its slower release of active chlorine and lower reactivity, minimizing tissue damage. In contrast, sodium hypochlorite’s rapid HOCl release causes cytotoxicity and inflammation, restricting its medical use .

Hypochlorous Acid (HOCl)

NCT’s stability in physiological conditions allows sustained antimicrobial action, whereas HOCl’s high reactivity limits its persistence and therapeutic utility .

Monochloramine (NH₂Cl)

NCT demonstrates enhanced biocompatibility and dual antimicrobial/anti-inflammatory effects compared to inorganic chloramines like NH₂Cl .

Taurine Bromamine (TauBr)

NCT’s versatility in treating diverse infections contrasts with TauBr’s narrower focus on inflammation .

Key Research Findings

- Antimicrobial Potency : NCT achieves a 3–4 log₁₀ reduction in bacterial viability within 2–3 hours at pH 5.0, mimicking inflammatory environments .

- Synergy with Host Cells : Lung epithelial cells enhance NCT’s microbicidal activity, suggesting utility in respiratory infections .

- Detoxification : NCT neutralizes endotoxins and reduces oxidative stress markers (e.g., malondialdehyde) in endotoxicosis models .

- Anti-Biofilm Activity : NCT disrupts long-term biofilms of Staphylococcus aureus and Candida albicans at 1% concentration .

Biological Activity

N-chlorotaurine sodium salt (NCT), a derivative of taurine, is recognized for its significant biological activity, particularly as an antiseptic and anti-inflammatory agent. This compound has garnered attention due to its broad-spectrum antimicrobial properties and its potential therapeutic applications in various clinical settings.

NCT is classified as a chloramine, specifically a long-lived oxidant generated by activated leukocytes, including granulocytes and monocytes. Its chemical structure is represented as Cl–NH–CH2–CH2–SO3Na. NCT exhibits a unique mechanism of action that includes:

- Oxidation and Chlorination : NCT acts by transferring active chlorine to amino groups in both pathogens and host tissues, leading to the formation of monochloramine, which enhances its antimicrobial activity .

- Inhibition of Virulence : The compound has been shown to induce a post-antibiotic effect, reducing the virulence of pathogens even after sublethal exposure .

Bacterial Activity

NCT demonstrates potent bactericidal activity against a range of bacteria, including multidrug-resistant strains. In laboratory studies, a 1% solution (approximately 55 mmol/L) effectively reduced colony-forming units (CFU) of various resistant strains:

| Bacterial Strain | CFU Reduction after 15 min | CFU Reduction after 30 min |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | ≥ 2 log10 | Nearly to detection limit |

| Vancomycin-resistant Enterococcus faecium (VRE) | ≥ 2 log10 | Nearly to detection limit |

| Pseudomonas aeruginosa | ≥ 2 log10 | Nearly to detection limit |

| Klebsiella pneumoniae | ≥ 2 log10 | Nearly to detection limit |

Studies indicate that NCT's effectiveness is not influenced by antibiotic resistance mechanisms, making it a valuable option in treating infections caused by resistant pathogens .

Viral Activity

Recent research highlights NCT's efficacy against respiratory viruses, including SARS-CoV-2 and influenza viruses. In vitro assays revealed:

- SARS-CoV-2 : NCT significantly reduced viral load in treated samples, demonstrating effective virucidal activity against variants such as Alpha (B.1.1.7) and Beta (B.1.351) .

- Influenza Viruses : The compound showed substantial reductions in infectious particles, with reductions ranging from 3 log10 for H3N2 to 5 log10 for H1N1pdm within minutes of treatment .

Anti-inflammatory Properties

NCT also plays a role in modulating inflammatory responses. It has been observed to downregulate proinflammatory cytokines such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects . This property makes NCT particularly useful in treating conditions characterized by excessive inflammation.

Clinical Applications

NCT's safety profile has been established through Phase I and II clinical trials, where it was found to be well tolerated for topical applications in sensitive areas such as:

- Skin ulcers

- Nasal passages

- Ocular surfaces

- Urinary bladder

Clinical studies have shown therapeutic efficacy in conditions like external otitis and keratoconjunctivitis .

Case Study 1: Treatment of External Otitis

A clinical trial involving patients with external otitis demonstrated that topical application of NCT led to significant symptom relief and reduction in microbial load within days of treatment.

Case Study 2: Management of Keratoconjunctivitis

Patients suffering from keratoconjunctivitis treated with NCT exhibited marked improvements in ocular symptoms and reduced conjunctival bacterial counts compared to control groups receiving standard treatments.

Q & A

Basic Research Questions

Q. What is the mechanism of antimicrobial action of N-chlorotaurine sodium salt, and how can it be experimentally validated?

NCT exerts microbicidal activity via chlorine transfer (transhalogenation) and oxidation of microbial components like thiol groups and aromatic compounds. To validate this, researchers use spectrophotometric assays to measure chlorine release kinetics (e.g., λmax=292 nm for HOCl quantification) and redox-sensitive probes to track oxidative damage. Comparative studies with methionine/histidine inactivation solutions can confirm chlorine-specific effects .

Q. How should NCT solutions be prepared and standardized for in vitro studies?

NCT is synthesized as a crystalline sodium salt (MW 181.57 g/mol) and dissolved in phosphate-buffered saline (PBS, pH 7.1–7.2). Stock concentrations (e.g., 55 mM or 1%) are freshly prepared to avoid degradation. Standardization involves spectrophotometric validation at 252 nm (ε=429/M·cm for NCT) and pH adjustment to physiological ranges .

Q. What in vitro models are suitable for assessing NCT’s broad-spectrum antimicrobial activity?

Use time-kill assays with bacterial/fungal suspensions (e.g., Scedosporium, Staphylococcus aureus) in peptone or RPMI-1640 medium. Include controls with inactivation solutions (1% methionine/histidine) to distinguish oxidative vs. non-oxidative effects. Viral activity can be tested via plaque reduction assays (e.g., adenovirus, SARS-CoV-2) in epithelial cell cultures .

Q. How does NCT’s stability impact experimental design?

NCT loses ~10% activity after one year at 4°C or one month at room temperature. Studies must account for this by using freshly prepared solutions and validating concentrations before each experiment. Stability is monitored via iodometric titration or spectrophotometry .

Advanced Research Questions

Q. How can in vivo efficacy of inhaled NCT be evaluated in respiratory infection models?

Use murine or porcine models with bacterial (e.g., Streptococcus pneumoniae) or viral (e.g., influenza) infections. Administer NCT via nebulization (e.g., 0.1–1% solutions) and compare outcomes (e.g., pathogen load, cytokine levels) to saline controls. Histopathology and bronchoalveolar lavage fluid analysis assess tolerability and anti-inflammatory effects .

Q. What methodologies resolve contradictions in NCT’s efficacy across different pathogen strains?

Perform dose-response curves with clinical isolates (e.g., multidrug-resistant bacteria, azole-resistant fungi) and adjust exposure times (15–60 minutes). Use proteomic or transcriptomic analysis to identify microbial resistance mechanisms, such as upregulated antioxidant enzymes (e.g., catalase) .

Q. How can NCT be combined with other agents (e.g., heparin, antivirals) without compromising activity?

Test compatibility via checkerboard assays or isobolograms. For catheter-associated infections, co-administer NCT with heparin and measure antimicrobial activity (e.g., biofilm disruption) and anticoagulant effects (e.g., thrombin time). Stability of mixed solutions is monitored via HPLC .

Q. What advanced techniques elucidate NCT’s anti-inflammatory mechanisms in chronic infections?

Use cytokine arrays or RNA-seq to profile pro-inflammatory markers (e.g., TNF-α, IL-6) in NCT-treated immune cells (e.g., macrophages). NF-κB activation can be tracked via luciferase reporter assays, while prostaglandin inhibition is measured with ELISA .

Q. How do environmental factors (e.g., pH, organic matter) influence NCT’s efficacy in complex biological matrices?

Simulate wound or mucosal environments by spiking NCT into serum or albumin solutions. Measure residual activity via microbicidal assays and adjust for chlorine demand using kinetic models. pH effects are tested in buffers ranging from 5.0–8.0 .

Q. Methodological Considerations Table

Properties

CAS No. |

144557-26-6 |

|---|---|

Molecular Formula |

C2H5ClNNaO3S |

Molecular Weight |

181.57 g/mol |

IUPAC Name |

sodium;2-(chloroamino)ethanesulfonate |

InChI |

InChI=1S/C2H6ClNO3S.Na/c3-4-1-2-8(5,6)7;/h4H,1-2H2,(H,5,6,7);/q;+1/p-1 |

InChI Key |

NOLLJPGGPHIKLD-UHFFFAOYSA-M |

Canonical SMILES |

C(CS(=O)(=O)[O-])NCl.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.